2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
“2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound . It is a derivative of benzo[b]thiophene-3-carboxamide . The benzo[b]thiophene framework occurs frequently in numerous biologically active compounds and some of them are currently in pharmaceutical use .
Synthesis Analysis
The synthesis of benzo[b]thiophene-3-carboxamides involves a tandem-type, cyclization–addition sequence in the presence of a rhodium catalyst . The reactions proceed under considerably mild conditions (room temperature to 50 °C), providing an efficient and entirely new route to substituted benzo[b]thiophene-3-carboxamide derivatives .Molecular Structure Analysis
The molecular structure of “2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is characterized by a sulfur-containing bicyclic ring and an amide-linked group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” include three successive direct lithiations and a bromination reaction starting from thiophene .Scientific Research Applications
- Thiophene derivatives, including the compound , exhibit promising biological effects. Researchers explore their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents .
- Thiophene-based molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Condensation reactions (such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis) are commonly employed .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Synthetic Methodology and Heterocyclization
Antioxidant and Antibacterial Properties
Future Directions
The future directions for “2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” could involve further exploration of its potential biological activities, given the known activities of benzo[b]thiophene-2-carboxamide derivatives . Additionally, the development of more general and efficient procedures to construct the benzo[b]thiophene ring system is still an ongoing, intensive research area .
properties
IUPAC Name |
2-[(3-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c23-20(25)19-17-11-4-5-12-18(17)28-22(19)24-21(26)14-7-6-10-16(13-14)27-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H2,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXQQGTZZGQPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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